O-Acetyl Silodosin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

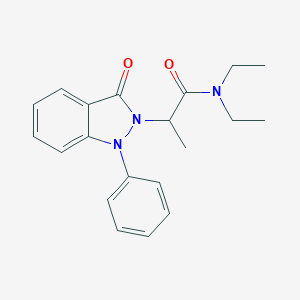

The synthesis of Silodosin, the precursor to O-Acetyl Silodosin, involves several key steps starting from specific indoline derivatives. The process includes condensation reactions, resolution with L-mandelic acid, protection and deprotection steps, and hydrolysis, achieving an overall yield of about 6.6% (Liang Huixin, 2015). Another method improved the synthesis of a key intermediate of Silodosin through Friedel Crafts acylation, nitration, and reduction, showcasing a 70% overall yield (Zhang Tao et al., 2007).

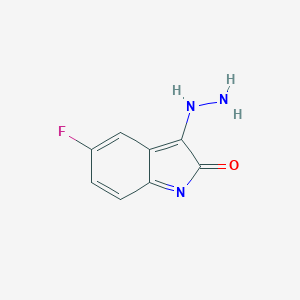

Molecular Structure Analysis

The molecular structure of O-Acetyl Silodosin features significant modifications at specific sites, contributing to its distinct biological and chemical properties. The structural analysis includes the examination of sialic acids, which can be acetylated at various positions, influencing their role in biological systems (A. Klein & P. Roussel, 1998). High-resolution NMR spectroscopy provides insights into the influence of O-acetylation on neighboring sugar-skeleton protons (J. Haverkamp et al., 1982).

Chemical Reactions and Properties

O-Acetylation of sialic acids, a key component in the molecular structure of O-Acetyl Silodosin, plays a crucial role in various chemical reactions and biological functions. The process is controlled by specific enzymes, with O-acetyl transferases adding acetyl groups and esterases removing them, affecting cell-cell interactions and non-immune protection of mucosa (A. Klein & P. Roussel, 1998).

Physical Properties Analysis

The physical properties of O-Acetyl Silodosin, including solubility, melting point, and stability, are influenced by its molecular structure and the presence of O-acetyl groups. Studies on similar compounds indicate that modifications like O-acetylation can significantly affect these properties, although specific studies on O-Acetyl Silodosin are not directly mentioned.

Chemical Properties Analysis

The chemical properties of O-Acetyl Silodosin, such as reactivity, chemical stability, and interaction with other molecules, are closely related to its O-acetylated sialic acids. These modifications impact its recognition and binding capabilities, playing vital roles in cellular processes and potential therapeutic applications (Yang Ji et al., 2021).

Safety And Hazards

Silodosin is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is not recommended for use in severe renal impairment (CCr < 30 mL/min), severe hepatic impairment (Child-Pugh score ≥ 10), or concomitant administration with strong Cytochrome P450 3A4 (CYP3A4) inhibitors (e.g., ketoconazole, clarithromycin, itraconazole, ritonavir) .

将来の方向性

Silodosin has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It may also be administered to relieve lower urinary tract symptoms (LUTS) in patients who underwent prostate cancer brachytherapy and to increase the likelihood of successful trials without a catheter in patients experiencing acute urinary retention .

特性

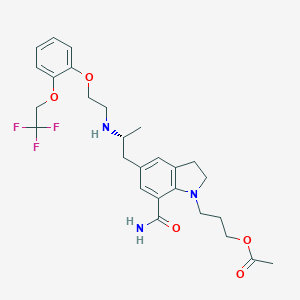

IUPAC Name |

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWICOMVSJHYADK-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Acetyl Silodosin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)